Lipophilicity (XLogP3) Differentiation vs. Unsubstituted Azetidinyl Pyrimidine Core
The target compound exhibits significantly higher computed lipophilicity (XLogP3 = 1.5) compared to the unsubstituted 6-(azetidin-1-yl)pyrimidin-4-amine (XLogP3 = 0.4), a difference of +1.1 log units attributable to the presence of the 2-methyl and N-methyl substituents [1][2]. This increase moves the compound from a relatively hydrophilic range (LogP 0.4, comparable to many early fragment hits) into a more drug-like lipophilicity space (LogP 1.5), which is associated with improved passive membrane permeability while remaining within the favorable range for oral bioavailability (typically LogP 1–3) [1]. Both values were computed using the same XLogP3 algorithm in PubChem, ensuring methodological consistency for cross-study comparison.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 6-(azetidin-1-yl)pyrimidin-4-amine (CAS 1851191-91-7): XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +1.1 log units (target is approximately 12.6× more lipophilic by partition coefficient ratio) |
| Conditions | PubChem computed properties using XLogP3 3.0 algorithm (release 2024.11.20), identical computational method applied to both compounds |
Why This Matters
Higher lipophilicity (within the range of 1–3) correlates with improved passive membrane permeability and oral absorption potential, making this compound a more advanced starting point for cellular assay development compared to the less lipophilic unsubstituted analog.
- [1] PubChem. 6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine. CID 121206037. Computed Property: XLogP3-AA = 1.5. NCBI. View Source
- [2] PubChem. 6-(Azetidin-1-yl)pyrimidin-4-amine. CID 121205999. Computed Property: XLogP3-AA = 0.4. NCBI. View Source
